2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
説明
2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, also known as cediranib, is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptors. It was developed as an anti-cancer agent and has shown promise in preclinical and clinical trials.
作用機序
Cediranib binds to and inhibits the activity of VEGF receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3. This prevents the binding of VEGF ligands, which are responsible for stimulating angiogenesis. Cediranib also inhibits other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. By blocking these pathways, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Cediranib has been shown to have anti-tumor effects in both in vitro and in vivo models. It can inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. Cediranib has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, it can improve the delivery of chemotherapy drugs to tumors by normalizing the tumor vasculature.
実験室実験の利点と制限
Cediranib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of VEGF receptors in cancer and angiogenesis. However, 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine also has some limitations. It can have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of results. In addition, this compound can have variable pharmacokinetics and bioavailability, which can affect its efficacy in different cancer types.
将来の方向性
There are several future directions for the development and use of 2-(4-chloro-2-cyclohexylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine. One direction is to investigate its use in combination with immunotherapy, which has shown promising results in cancer treatment. Cediranib may enhance the anti-tumor immune response by reducing the immunosuppressive effects of the tumor microenvironment. Another direction is to explore the use of this compound in combination with other targeted therapies, such as PARP inhibitors, which have shown efficacy in ovarian and breast cancer. Cediranib may enhance the sensitivity of cancer cells to these therapies by reducing the DNA repair capacity of the cells. Finally, there is a need to develop biomarkers that can predict the response to this compound and identify patients who are most likely to benefit from this therapy.
Conclusion
In conclusion, this compound is a promising anti-cancer agent that targets VEGF receptors and inhibits angiogenesis. It has shown efficacy in preclinical and clinical trials and has several advantages for lab experiments. However, it also has some limitations and future research is needed to optimize its use in cancer treatment. Cediranib represents a valuable tool for the study of angiogenesis and cancer biology and has the potential to improve cancer outcomes for patients.
科学的研究の応用
Cediranib has been extensively studied in preclinical and clinical trials for its anti-cancer activity. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Cediranib targets VEGF receptors, which are overexpressed in many types of cancer. It has been tested in a variety of cancer types, including ovarian, lung, breast, and colorectal cancer, and has shown promising results in combination with chemotherapy and other targeted therapies.
特性
IUPAC Name |
4-[4-(4-chloro-2-cyclohexylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O3/c24-18-6-7-20(19(16-18)17-4-2-1-3-5-17)32-23-26-21(28-8-12-30-13-9-28)25-22(27-23)29-10-14-31-15-11-29/h6-7,16-17H,1-5,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNWZLBVFKPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。